(4-甲基噻吩-2-基)甲醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

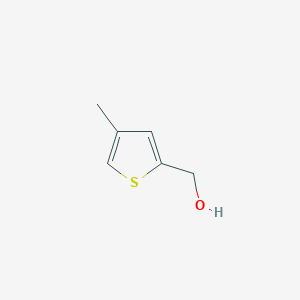

“(4-Methylthiophen-2-yl)methanol” is a chemical compound with the molecular formula C6H8OS . It appears as a pale-yellow to yellow-brown sticky oil to semi-solid .

Synthesis Analysis

The synthesis of compounds similar to “(4-Methylthiophen-2-yl)methanol” has been described in the literature. For instance, the synthesis of enantiopure methiozolins, which are structurally related, involves the chiral separation of a racemic mixture using prep-HPLC separation .Molecular Structure Analysis

The molecular structure of “(4-Methylthiophen-2-yl)methanol” consists of a thiophene ring with a methyl group and a methanol group attached. The exact spatial arrangement of these groups can be determined through techniques such as X-ray crystallography .Chemical Reactions Analysis

Thiophene rings, like the one present in “(4-Methylthiophen-2-yl)methanol”, can undergo various types of reactions including nucleophilic, electrophilic, and radical reactions leading to substitution on the thiophene ring .科学研究应用

催化反应和合成

(4-甲基噻吩-2-基)甲醇在各种化学合成和催化反应中用作前体或中间体。例如,RuCl3·3H2O 已被证明是 2-甲基噻吩与醛反应生成双(噻吩基)甲烷的有效催化剂,反应条件温和。这突出了该化合物在促进复杂的生成结构多样的分子的有机反应中的用途 (Qu 等人,2011)。

电催化应用

对导电聚合物电极上电沉积金属的研究探索了用 Pt-Pd 共催化剂改性的聚(3-甲基噻吩)薄膜用于甲醇氧化的可能性。这项工作证明了 (4-甲基噻吩-2-基)甲醇衍生物在开发用于电催化应用的杂化材料中的潜力,影响电催化活性的因素包括催化剂量/比例和操作温度 (Galal 等人,2008)。

光化学转化

该化合物还在光化学转化中得到应用,如 3-烷氧基-6-氯-2-(3-甲基噻吩-2-基)-4H-色烯-4-酮的光环化所示。这一过程通过分子内的 γ-氢抽象导致四环化合物的形成,表明该化合物在复杂分子结构的光化学途径中发挥作用 (Kamboj 等人,2012)。

不对称合成和有机催化

(4-甲基噻吩-2-基)甲醇衍生物的一个重要应用领域是不对称合成和有机催化。已经开发了有机催化多米诺反应以形成光学活性、高度官能化的四氢噻吩。这些方法例证了该化合物在合成手性分子的用途,这些手性分子在生物化学、药物科学和纳米科学中具有潜在应用 (Brandau、Maerten 和 Jørgensen,2006)。

氧化还原和动力学研究

(4-甲基噻吩-2-基)甲醇在探索化学反应中产生的瞬态物种的氧化还原性质和动力学的基礎研究中也很有意义。脉冲辐射解技术已被用来研究由该化合物形成的瞬态物种的氧化还原性质,深入了解其氧化还原行为及其在设计氧化还原活性材料和工艺中的潜在应用 (Mohan & Mittal,2001)。

未来方向

The future directions for research on “(4-Methylthiophen-2-yl)methanol” could include further exploration of its synthesis, understanding its mechanism of action, and potential applications. As it is structurally similar to methiozolin, a herbicide, it could potentially have applications in agriculture .

属性

IUPAC Name |

(4-methylthiophen-2-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8OS/c1-5-2-6(3-7)8-4-5/h2,4,7H,3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUQLBQWHCWBCAW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80383747 |

Source

|

| Record name | (4-Methylthiophen-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Methylthiophen-2-yl)methanol | |

CAS RN |

74395-18-9 |

Source

|

| Record name | (4-Methylthiophen-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3-Dimethyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carboxylic acid](/img/structure/B1304735.png)

![1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B1304736.png)

acetate](/img/structure/B1304737.png)

![2-[5-(2-Fluorobenzoyl)-2-thienyl]acetonitrile](/img/structure/B1304764.png)